Xanthinin

Übersicht

Beschreibung

Xanthinin is a plant growth-regulating compound from Xanthium pennsylvanicum. It is a phytotoxic xanthanolide, which can inhibit the growth of plants .

Synthesis Analysis

Xanthinin is a part of the xanthanolides in the genus Xanthium. Over 30 naturally occurring xanthanolides have been isolated from the genus Xanthium in monomeric, dimeric, and trimeric forms . The synthesis tactics of xanthanolides have been summarized in various studies .

Molecular Structure Analysis

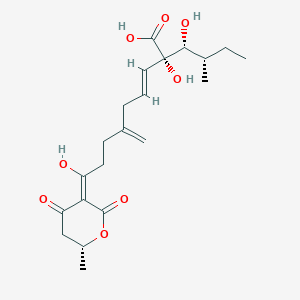

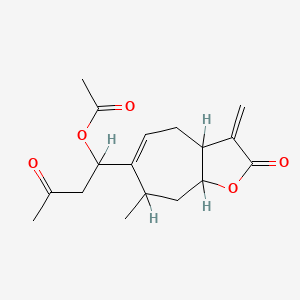

Xanthanolides, including Xanthinin, are characteristic of the genus Xanthium. They possess a bicyclic sesquiterpene lactone with a structural feature of a five-membered γ-butyrolactone ring fused heptatomic carbocycle .

Chemical Reactions Analysis

Xanthine oxidase (XOD) can catalyze xanthine to produce H2O2, which is subsequently converted by Fe3O4@MWCNTs/Hemin into hydroxyl radicals . Xanthine is a two-oxygen cousin of adenine and guanine, the purine bases of DNA .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Xanthinin, a type of xanthanolide, is particularly characteristic of the genus Xanthium, which has drawn much attention in pharmacological application . Xanthanolides exhibit broad biological effects , and Xanthinin is no exception. It’s used in the medicinal industry due to its various structures and structure-activity relationships .

Antitumor Activities

Xanthinin has been proven to exhibit high activity against many human tumors . For instance, it has shown significant effects against human bronchial epidermoid carcinoma NSCLC-N6 . This makes it a promising candidate for further study in the field of oncology.

Bioactivity Synthesis

The synthesis tactics of xanthanolides, including Xanthinin, have been surveyed and summarized . The variety of structures provides a promising skeleton for further study, potentially leading to efficient preparation and promising prospects in the medicinal industry .

Allelopathic Effects

The plant Xanthium italicum Moretti, which contains Xanthinin, has been found to have allelopathic effects . These effects were evaluated by conducting bioassays against two dicot plants, amaranth (Amaranthus mangostanus L.) and lettuce (Lectuca sativa L.), and two monocot plants, wheat (Triticum aestivum Linn) and ryegrass (Lolium multiforum) .

Herbicidal Potential

Xanthinin has been isolated as a phytotoxin from the invasive plant Xanthium italicum Moretti . It significantly affected seedling growth of all test species at 160 µM concentration . At 4 mM xanthinosin solution, seed germination of all test plants was almost completely inhibited . This suggests the potential of utilizing xanthinosin as an eco-friendly herbicide .

Central Nervous System Stimulation

Xanthine, a common constituent found in beverages, is known to show its pharmacological effect by the stimulation of the central nervous system . Xanthine and its derivatives, including Xanthinin, showed CNS activity by antagonism of adenosine receptors and inhibition of monoamine oxidase (MAO-B) .

Wirkmechanismus

Target of Action

Xanthinin, a derivative of xanthine, primarily targets adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .

Mode of Action

Xanthinin interacts with its targets, the adenosine receptors, as an agonist or antagonist . This interaction results in changes in the receptor’s activity, which can lead to alterations in cellular signaling and function .

Biochemical Pathways

Xanthinin affects several biochemical pathways. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . It also influences the purine metabolism pathway . The downstream effects of these pathway alterations can lead to changes in cellular energy metabolism, nucleotide synthesis, and other critical cellular functions .

Pharmacokinetics

It is known that xanthine, the parent compound of xanthinin, is used to manage uncomplicated liver dysfunction in combination with orotic acid

Result of Action

The molecular and cellular effects of xanthinin’s action are diverse, given its influence on multiple targets and pathways. For instance, xanthinin has been shown to have significant inhibitory effects on cell proliferation . It also exerts effects on the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, and stomach .

Action Environment

The action, efficacy, and stability of xanthinin can be influenced by various environmental factors. For example, the nitrogen-containing compounds, like xanthinin, are gaining more attention in the present era because of their wide diversity in their biological activities . .

Safety and Hazards

When handling Xanthinin, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

[1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSCQKGSAHTWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701113283 | |

| Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthinin | |

CAS RN |

580-49-4, 17954-90-4 | |

| Record name | Xanthinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is xanthinin and where is it found?

A1: Xanthinin is a sesquiterpene lactone primarily found in various species of the Xanthium genus, commonly known as cocklebur. [, , , , , , , , , ] These plants are known to produce a variety of sesquiterpene lactones, with xanthinin often being a major component. [, , , ]

Q2: What is the molecular formula and weight of xanthinin?

A2: Xanthinin has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]

Q3: Has the structure of xanthinin been fully elucidated?

A3: Yes, the structure of xanthinin, including its stereochemistry, has been determined through various spectroscopic methods and chemical studies. [, , , ]

Q4: What are the key structural features of xanthinin?

A4: Xanthinin possesses a xanthanolide skeleton, characterized by a fused ring system. [, , ] Importantly, it lacks the α-methylene-γ-lactone moiety found in some related sesquiterpene lactones. []

Q5: Are there any known stereoisomers of xanthinin?

A5: Yes, xanthumin is a known stereoisomer of xanthinin. [] These two compounds share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Q6: How does xanthinin's structure relate to its biological activity?

A7: While the exact structure-activity relationship (SAR) of xanthinin is not fully understood, studies suggest that the presence of specific functional groups within the xanthanolide skeleton contributes to its biological activity. [, ] For instance, the absence of the α-methylene-γ-lactone in xanthinin differentiates its activity profile compared to other xanthanolides. []

Q7: Are there any studies on the phytotoxic effects of xanthinin?

A9: Yes, research has shown that xanthinin exhibits selective phytotoxicity. [] It has been found to affect the growth of certain plant species, suggesting a potential role in allelopathy, the ability of a plant to inhibit the growth of nearby plants. [, ]

Q8: Has xanthinin been investigated for its antimalarial potential?

A10: While not a primary focus of research on xanthinin, one study suggested that it might contribute to the antimalarial activity observed in extracts of Curcuma caesia. [] This study proposed that xanthinin, alongside other compounds in the extract, could act as an inhibitor of Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT). []

Q9: How is xanthinin typically extracted and analyzed?

A11: Xanthinin is typically extracted from plant material using solvents like chloroform. [, ] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify xanthinin in plant extracts. [, ]

Q10: Are there any established methods for the bioassay of xanthinin?

A12: While specific bioassays solely focused on xanthinin are limited, its antitranspirant activity has been assessed using a method involving the stomatal responses of isolated Commelina communis epidermis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[2-(diethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1181153.png)

![N-[2-(diethylamino)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181154.png)

![3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B1181156.png)